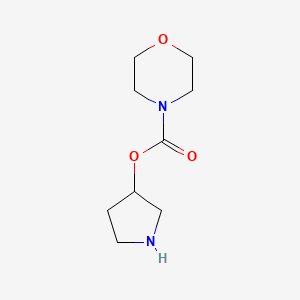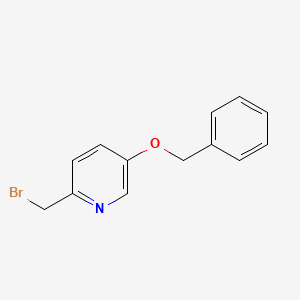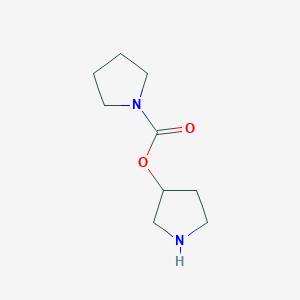
2-Butyl-4-chloro-6-cyclopropylpyrimidine
Overview
Description
2-Butyl-4-chloro-6-cyclopropylpyrimidine (BCCP) is a heterocyclic organic compound that is widely used in scientific research. BCCP is a derivative of pyrimidine and is composed of six atoms in a ring structure. It is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. BCCP has a variety of applications in the field of organic synthesis, biochemistry, and pharmacology.
Mechanism Of Action
2-Butyl-4-chloro-6-cyclopropylpyrimidine has several mechanisms of action. It is a potent inhibitor of monoamine oxidase (MAO) and has been shown to inhibit the activity of MAO-A and MAO-B. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to inhibit the activity of the enzyme cyclooxygenase (COX). 2-Butyl-4-chloro-6-cyclopropylpyrimidine has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase (TH), which is involved in the synthesis of neurotransmitters. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine.
Biochemical And Physiological Effects
2-Butyl-4-chloro-6-cyclopropylpyrimidine has several biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of several enzymes involved in the metabolism of fatty acids. 2-Butyl-4-chloro-6-cyclopropylpyrimidine has also been shown to modulate the activity of several enzymes involved in the metabolism of carbohydrates. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of several enzymes involved in the metabolism of amino acids.
Advantages And Limitations For Lab Experiments
The main advantage of 2-Butyl-4-chloro-6-cyclopropylpyrimidine for lab experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine is non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using 2-Butyl-4-chloro-6-cyclopropylpyrimidine for lab experiments. It is a relatively unstable compound and can degrade over time. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine is not soluble in all solvents and may require special solvents for use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-Butyl-4-chloro-6-cyclopropylpyrimidine. It could be used in the development of new drugs, agrochemicals, and other organic compounds. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine could be used to further explore its mechanism of action and its potential effects on various biochemical and physiological processes. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine could be used to further explore its potential applications in the field of organic synthesis.
Scientific Research Applications
2-Butyl-4-chloro-6-cyclopropylpyrimidine has a variety of applications in scientific research. It is widely used in organic synthesis as a starting material for the synthesis of various heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been used in the synthesis of drugs such as anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been used in the synthesis of biopolymers and catalysts.
properties
IUPAC Name |
2-butyl-4-chloro-6-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-2-3-4-11-13-9(8-5-6-8)7-10(12)14-11/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFFGLDNAKKHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4-chloro-6-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)




![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)


